molecular formula C15H11N3O3 B5782526 5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5782526
M. Wt: 281.27 g/mol
InChI Key: KGIWSUISUKSWAI-UHFFFAOYSA-N
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Description

5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group and a 4-nitrophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-(3-methylphenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: 5-(3-carboxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: Lacks the methyl group on the phenyl ring.

    5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group on the phenyl ring.

    5-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Methyl group is positioned differently on the phenyl ring.

Uniqueness

5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-3-2-4-12(9-10)15-16-14(17-21-15)11-5-7-13(8-6-11)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIWSUISUKSWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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